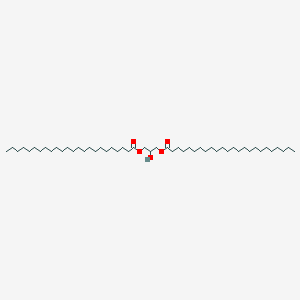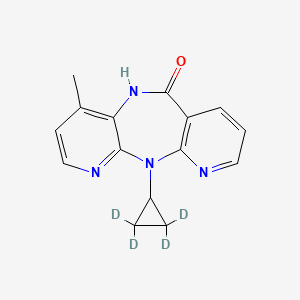
Nevirapine-D4
概述
描述
Nevirapine-d4 is intended for use as an internal standard for the quantification of nevirapine by GC- or LC-MS. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to HIV-1 reverse transcriptase and inhibits RNA plus-strand initiation (IC50 = 0.45 μM). Nevirapine prevents seroconversion and viremia in a chimpanzee model of HIV-1 infection. Formulations containing nevirapine have been used in combination therapy for the treatment of HIV-1 infection.
作用机制
Target of Action
Nevirapine-D4, also known as 11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one, primarily targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme plays a crucial role in the life cycle of the virus, as it transcribes viral RNA into DNA .
Mode of Action
This compound binds directly to the reverse transcriptase enzyme, causing a disruption of the enzyme’s catalytic site . This action blocks both the RNA-dependent and DNA-dependent DNA polymerase activities .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the replication cycle of HIV-1 . By inhibiting the reverse transcriptase enzyme, this compound prevents the transcription of viral RNA into DNA . This action effectively halts the replication of the virus, thereby reducing viral load and slowing the progression of the disease .
Pharmacokinetics
It is readily absorbed (>90%) and freely partitions to all tissues, including the brain, due to its low level of protein binding . This compound is primarily metabolized in the liver through induction of CYP enzymes 3A4 and 2B6 . The metabolites are then excreted in the urine .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of HIV-1 replication . On a cellular level, this results in a reduction of viral load and a slowing of disease progression . This compound is generally prescribed after the immune system has declined and infections have become evident .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact the effectiveness of this compound . Additionally, patient-specific factors such as liver function can affect the metabolism and clearance of the drug .
生化分析
Biochemical Properties
Nevirapine-D4 plays a crucial role in biochemical reactions, particularly in the inhibition of HIV-1 reverse transcriptase. This enzyme is essential for the replication of the HIV virus. This compound binds to the reverse transcriptase enzyme and inhibits its activity, preventing the transcription of viral RNA into DNA. This inhibition is non-competitive, meaning that this compound does not compete with the natural substrates of the enzyme. The interaction between this compound and reverse transcriptase involves binding to a specific site on the enzyme, causing a conformational change that reduces the enzyme’s activity .
Cellular Effects
This compound affects various types of cells, particularly those infected with HIV-1. By inhibiting the reverse transcriptase enzyme, this compound prevents the replication of the virus within infected cells. This leads to a reduction in viral load and helps in the management of HIV infection. Additionally, this compound can influence cell signaling pathways and gene expression related to viral replication and immune response. The inhibition of reverse transcriptase by this compound can lead to changes in cellular metabolism, as the cells are no longer producing viral components .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, preventing it from carrying out its function of transcribing viral RNA into DNA. The disruption is caused by a conformational change in the enzyme, which reduces its activity. This compound does not compete with the natural substrates of the enzyme, making it a non-competitive inhibitor. This mechanism is crucial for its effectiveness in inhibiting HIV-1 replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is generally high, but it can degrade under certain conditions. Long-term studies have shown that this compound remains effective in inhibiting reverse transcriptase over extended periods. The degradation of this compound can lead to a reduction in its inhibitory activity. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, particularly in reducing viral replication and improving immune response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits reverse transcriptase and reduces viral load without causing significant adverse effects. At higher doses, this compound can cause toxic effects, including hepatotoxicity and skin reactions. These adverse effects are dose-dependent and can be severe at very high doses. Animal studies have shown that there is a threshold dose below which this compound is safe and effective .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize this compound into various hydroxylated metabolites, which are then excreted from the body. The primary enzymes involved in the metabolism of this compound are CYP3A4 and CYP2B6. The metabolism of this compound can affect its efficacy and toxicity, as the metabolites may have different properties compared to the parent compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and brain. The distribution of this compound is influenced by its lipophilicity and the presence of transport proteins. These proteins can facilitate the uptake and efflux of this compound, affecting its concentration in different tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with the reverse transcriptase enzyme. This compound can also localize to other cellular compartments, such as the nucleus, where it may influence gene expression. The localization of this compound is influenced by its chemical properties and the presence of targeting signals that direct it to specific compartments. Post-translational modifications of this compound can also affect its localization and activity .
属性
IUPAC Name |
7-methyl-2-(2,2,3,3-tetradeuteriocyclopropyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDJXKOVJZTUJA-CQOLUAMGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)
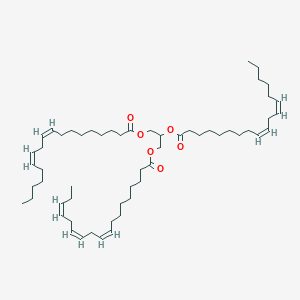

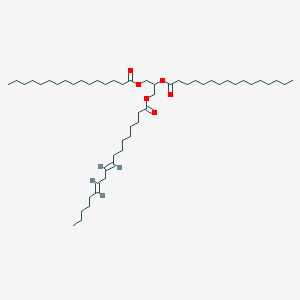
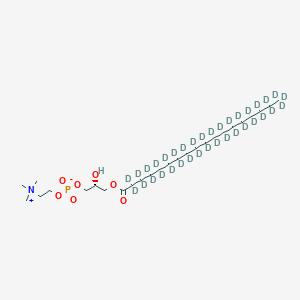
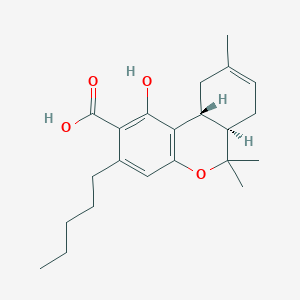
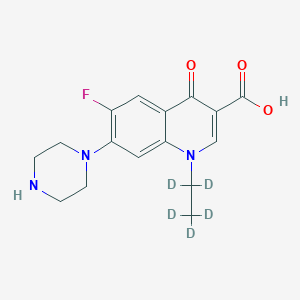

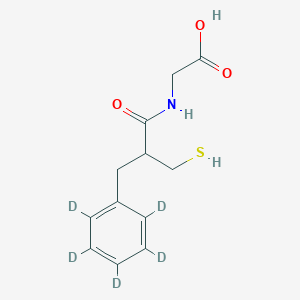
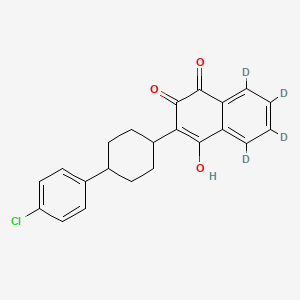
![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)
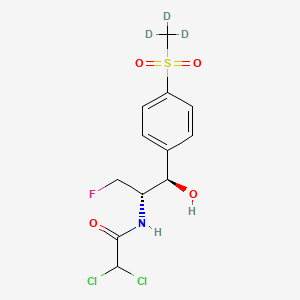
![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)
